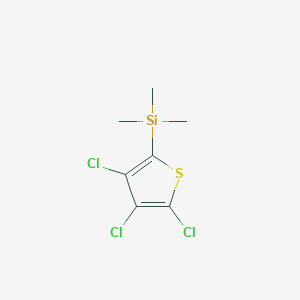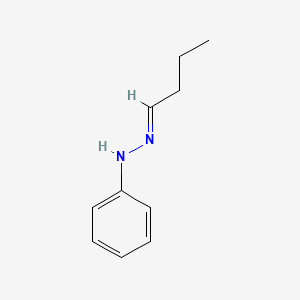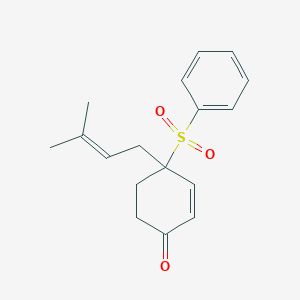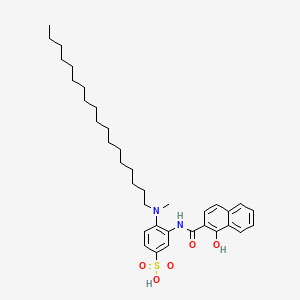
n-Hydroxy-10-nitrosophenanthren-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrenequinone dioxime: is an organic compound with the molecular formula C14H10N2O2 It is a derivative of phenanthrenequinone, where the quinone moiety is converted to a dioxime
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically involves refluxing the reactants in an appropriate solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not well-documented, the synthesis generally follows the laboratory procedures with potential scaling up. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrenequinone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert it back to phenanthrene or other reduced forms.
Substitution: The dioxime groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene or partially reduced intermediates.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenanthrenequinone dioxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of phenanthrenequinone dioxime involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The dioxime groups play a crucial role in binding to metal ions, facilitating electron transfer processes and catalytic activities.
Vergleich Mit ähnlichen Verbindungen
Phenanthrenequinone: The parent compound, which lacks the dioxime groups.
1,10-Phenanthroline-5,6-dione: Another quinone derivative with different substitution patterns.
Dimethylglyoxime: A simpler dioxime compound used in analytical chemistry.
Uniqueness: Phenanthrenequinone dioxime is unique due to its specific structure, which allows it to form stable metal complexes and participate in a variety of chemical reactions. Its dioxime groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7463-79-8 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
N-(10-nitrosophenanthren-9-yl)hydroxylamine |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H |
InChI-Schlüssel |
IERNNCWIAQGPSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)











![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

